

Physical and chemical properties of "4-(2-Acetoxyethoxy)toluene"

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Compound of Interest

Compound Name: 4-(2-Acetoxyethoxy)toluene

Cat. No.: B1207807

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An In-depth Technical Guide to 4-(2-Acetoxyethoxy)toluene

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physical and chemical properties of the compound **4-(2-Acetoxyethoxy)toluene** (CAS No. 6807-11-0). While a complete profile is limited by the publicly available data, this guide consolidates the existing information to support research and development activities.

Chemical Identity and Physical Properties

4-(2-Acetoxyethoxy)toluene, also known by its synonyms Acetic Acid 2-p-Tolyloxyethyl Ester and 2-(p-Tolyloxy)ethyl acetate, is an organic compound with the molecular formula $C_{11}H_{14}O_3$. The primary physical and chemical properties are summarized in the table below for ease of reference.

Property	Value	Source(s)
CAS Number	6807-11-0	
Molecular Formula	C ₁₁ H ₁₄ O ₃	
Molecular Weight	194.23 g/mol	
Boiling Point	94 °C at 2 mmHg	
Density	1.08 g/cm ³	
Physical Form	White or Colorless to Light Yellow to Light Orange Powder or Lump or Liquid	
Odor	Floral, Jasmin, Gardenia, Fruity, Balsamic	
Solubility	Soluble in ethanol (342.8 g/L), methanol (462.89 g/L), and isopropanol (222.49 g/L) at 25°C.	
LogP (Octanol/Water Partition Coefficient)	1.93690 - 2.1	
Flash Point	106.2 °C	

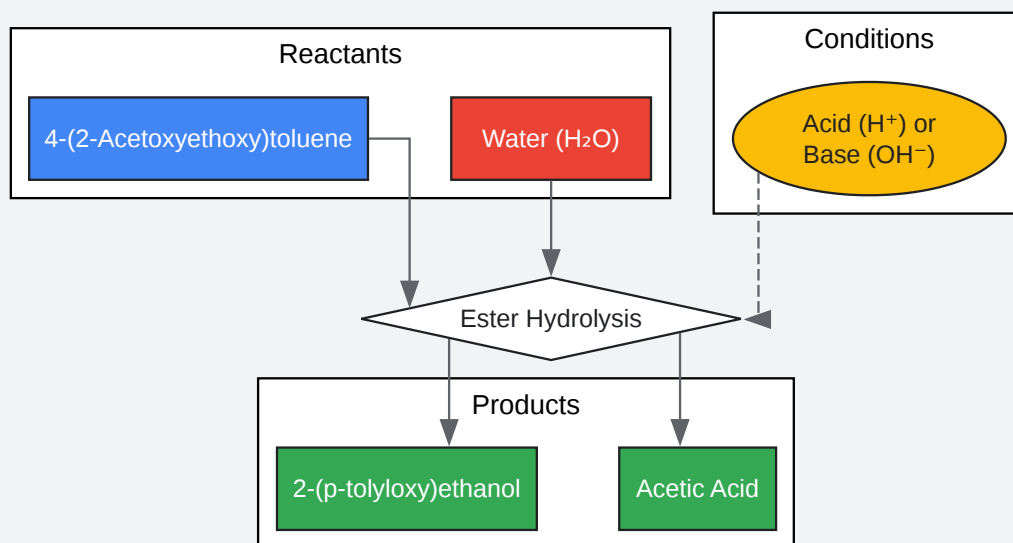
Note: A definitive melting point for this compound is not consistently reported in the available literature.

Chemical Structure and Reactivity

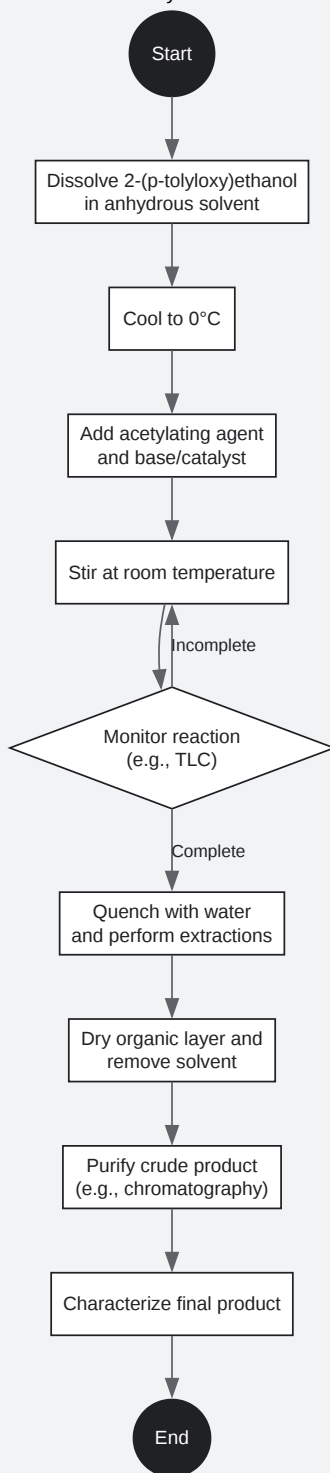
The chemical structure of **4-(2-Acetoxyethoxy)toluene** consists of a toluene molecule linked through an ethoxy group to an acetate functional group. This structure suggests reactivity patterns typical of ethers and esters. The ester linkage is susceptible to hydrolysis under acidic or basic conditions, which would yield 2-(p-tolyloxy)ethanol and acetic acid. The aromatic ring can potentially undergo electrophilic substitution reactions, although the ether group's activating and directing effects would influence the regioselectivity of such reactions.

Due to the absence of specific studies on the chemical reactivity and stability of **4-(2-Acetoxyethoxy)toluene**, a logical workflow for its potential hydrolysis is proposed below.

Proposed Hydrolysis of 4-(2-Acetoxyethoxy)toluene



General Workflow for Synthesis and Purification

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